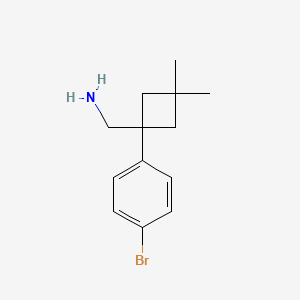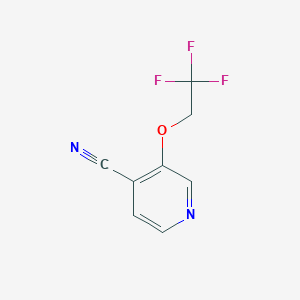
3-(2,2,2-Trifluorethoxy)isonicotinonitril
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile (FEON) is a fluorinated nitrile compound . It has high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
Chemical Reactions Analysis
In the context of high-energy density Li|NCM batteries, the FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .Wissenschaftliche Forschungsanwendungen
Hochleistungsbatterien
3-(2,2,2-Trifluorethoxy)isonicotinonitril: wurde für den Einsatz in Hochleistungs-Lithium-Metall-Batterien untersucht. Als Elektrolytlösungsmittel weist es eine hohe Oxidationsstabilität, geringe Flüchtigkeit und Nichtbrennbarkeit auf, was es für den Einsatz in Li|NCM-Batterien geeignet macht . Diese Verbindung trägt zu einer besseren Zyklenleistung bei und trägt zur Bildung einer Festkörperelektrolytschicht bei, die mit organischen Komponenten und LiF angereichert ist.
Pharmazeutische Tests
Diese Verbindung wird bei pharmazeutischen Tests als hochwertiger Referenzstandard verwendet. Ihre Stabilität und ihre eindeutige chemische Struktur machen sie ideal, um genaue Ergebnisse in verschiedenen analytischen Methoden wie NMR, HPLC, LC-MS und UPLC zu gewährleisten .
Organische Synthese
Im Bereich der organischen Synthese dient This compound als Vorläufer oder Zwischenprodukt für die Synthese komplexerer Moleküle. Ihre einzigartige Trifluorethoxygruppe kann ein wertvoller Baustein bei der Entwicklung neuer Pharmazeutika oder Materialien sein .
Wirkmechanismus
Target of Action
The primary target of “3-(2,2,2-Trifluoroethoxy)propionitrile” is the lithium metal anode and the high-voltage NCM cathode in lithium metal batteries .
Mode of Action
This compound interacts with its targets by forming a solid electrolyte interphase on the lithium metal anode. This interphase is enriched with organic components and lithium fluoride (LiF), which is proposed to come from the decomposition of the compound .
Biochemical Pathways
The compound affects the energy transfer pathways in lithium metal batteries. It improves the cycling performance of both the lithium metal anode and the high-voltage NCM cathode .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s behavior in the battery. The compound exhibits high oxidative stability, low volatility, and non-flammability .
Result of Action
The use of “3-(2,2,2-Trifluoroethoxy)propionitrile” as an electrolyte solvent results in better cycling performance for both the lithium metal anode and the high-voltage NCM cathode, compared to a commercial carbonate electrolyte .
Biochemische Analyse
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their activity. For instance, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately result in alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKEBXDDGSXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)
![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)

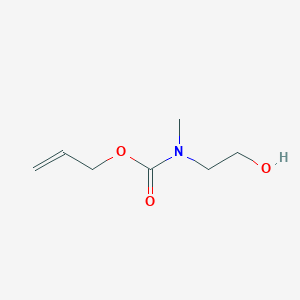
![2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B1469279.png)
![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469284.png)
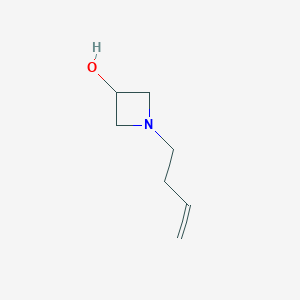
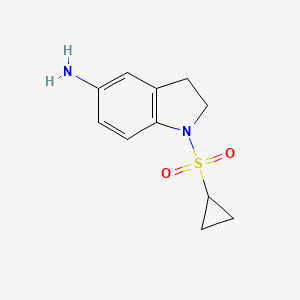
![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)
![(1-cyclopropyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1469289.png)

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)
